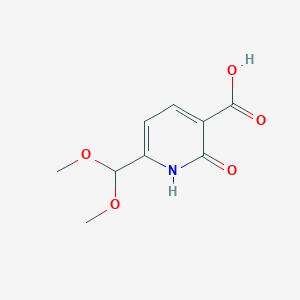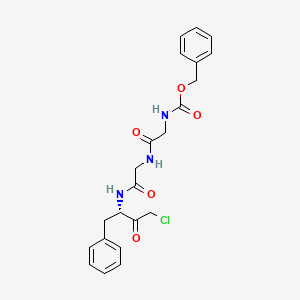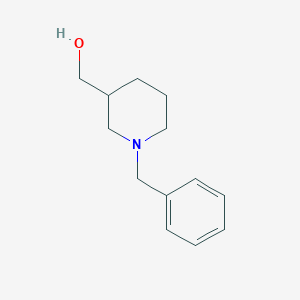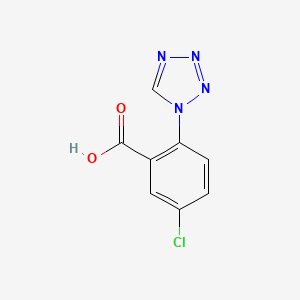
5-chloro-2-(1H-tetrazol-1-yl)benzoic acid
Vue d'ensemble
Description
5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C8H5ClN4O2 . It is used in proteomics research . The compound has a molecular weight of 224.61 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClN4O2/c9-5-1-2-7 (6 (3-5)8 (14)15)13-4-10-11-12-13/h1-4H, (H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Characterization
Regioselective Synthesis : 2-(2H-Tetrazol-2-yl)benzoic acid and analogs, related to 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, have been synthesized via Cu(I) catalyzed C–N coupling, demonstrating regioselective synthesis methods (Song et al., 2019).
Structural Studies : The crystal structure of similar compounds, such as 4-(1H-tetrazol-5-yl)benzoic acid, has been studied, revealing hydrogen-bonding and π–π stacking interactions (Li et al., 2008).
Coordination Polymers and Luminescence
Framework Topology and Spectral Studies : Studies on Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, using derivatives of this compound, have been conducted to analyze their structural topology and photoluminescence properties (Song et al., 2009).
Luminescent Sensor Applications : A Zn(II) coordination polymer, incorporating a similar compound, has been demonstrated as an excellent luminescent sensor for detecting Al3+ ions and nitroaromatic explosives in aqueous solutions (Zhang et al., 2017).
Catalysis and Synthesis
Catalytic Activity in Synthesis : Peptide nanofibers decorated with nanoparticles, catalyzing the synthesis of 5-substituted 1H-tetrazoles, have been explored, highlighting the potential use of this compound in catalytic applications (Ghorbani‐Choghamarani & Taherinia, 2017).
Gas Adsorption Properties : The synthesis and study of metal-organic frameworks (MOFs) using tetrazole functionalized aromatic carboxylic acids, akin to this compound, have shown potential in gas adsorption and separation applications (Zhang et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that the compound has been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s possible that the compound interacts with its targets through hydrogen bonding, as is common with many biochemicals .
Result of Action
Some related compounds have shown significant cytotoxic effects , suggesting that this compound might also have similar effects.
Analyse Biochimique
Biochemical Properties
5-chloro-2-(1H-tetrazol-1-yl)benzoic acid plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may bind to specific enzymes, altering their catalytic activity and affecting metabolic pathways. The nature of these interactions can vary, including enzyme inhibition or activation, and changes in protein conformation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects can result in altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it may undergo degradation under certain conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that the effects of this compound can persist over extended periods, depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and organ damage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. This compound may also influence the synthesis and degradation of specific biomolecules, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to specific transporters may facilitate the uptake of this compound into cells, while binding to intracellular proteins can affect its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.
Propriétés
IUPAC Name |
5-chloro-2-(tetrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXJGDGNJRHIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471056 | |
| Record name | 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449758-26-3 | |
| Record name | 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
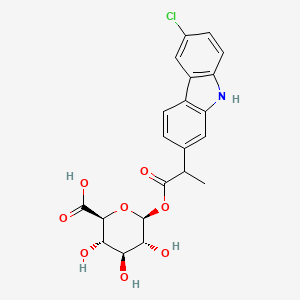




![7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1365128.png)


